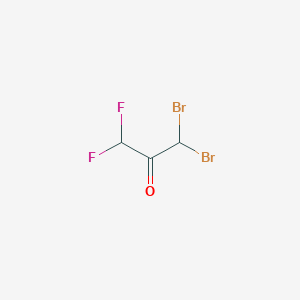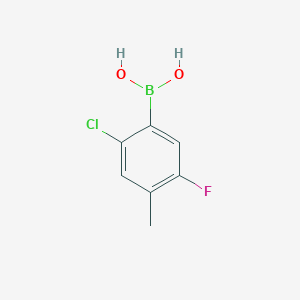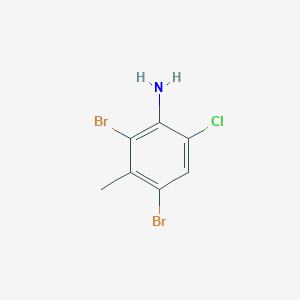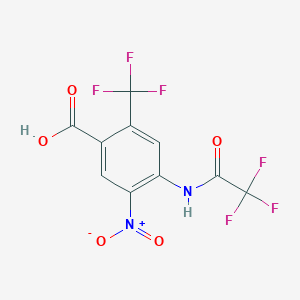
5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups. These include a nitro group (-NO2), a trifluoroacetamido group (-C(=O)NHCF3), and a trifluoromethyl group (-CF3), all attached to a benzoic acid core (a benzene ring with a carboxylic acid group, -COOH).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The electron-withdrawing nature of the nitro, trifluoroacetamido, and trifluoromethyl groups would likely influence the electronic structure of the benzene ring, potentially affecting its reactivity.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of the nitro group, the trifluoroacetamido group, and the carboxylic acid group suggests that it could participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of the carboxylic acid group suggests that it would likely be acidic. The compound might also exhibit strong intermolecular forces due to the presence of several highly electronegative fluorine atoms, which could affect properties like boiling point and solubility.Wissenschaftliche Forschungsanwendungen
Crystallographic and Spectroscopic Characteristics
- The related compounds, isomers of nitro trifluoromethyl benzoic acid, show that the nitro functionality is para to the carboxylic acid group, influencing steric interactions and rotating the carboxylic acid or the nitro group out of the aromatic plane in different isomers (Diehl III, Je, & Tanski, 2019).
Synthesis and Application in Biochemistry
- Synthesis of photoaffinity analogs, like FAzNPPB, derived from compounds related to 5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid, has been used in biochemical research, particularly in studying chloride channels in biological membranes (Branchini, Adams, Egan, & Murtiashaw, 1992).
Structural Characterization in Drug Precursors
- The compound's structural analogs have been characterized as precursors in the synthesis of new antituberculosis drug candidates, showcasing its potential in pharmaceutical research (Richter et al., 2021).
Stability and Degradation Studies
- Related compounds have been studied for their stability and degradation processes, providing insights into their behavior under various conditions, which is crucial for their potential medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Crystallographic Studies for Drug Synthesis
- The compound’s relatives have been used in the synthesis of monomers for polybenzimidazoles, indicating its relevance in material science and polymer chemistry (Begunov & Valyaeva, 2015).
Electrophilic Trifluoromethylating Agents
- The synthesis of hypervalent-iodine-based electrophilic trifluoromethylating agents, derived from similar compounds, demonstrates the compound’s potential in organic synthesis and chemical modifications (Santschi, Sarott, Otth, Kissner, & Togni, 2014).
Hydrolysis Studies
- Studies on the hydrolysis of related compounds provide insight into the chemical properties and reactions under different pH conditions, which is important for understanding its behavior in various environments (Broxton, 1984).
Safety And Hazards
Without specific safety data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. However, as a general rule, compounds containing nitro groups can be potentially explosive and should be handled with care. Additionally, compounds containing fluorine can be potentially toxic and should also be handled with appropriate safety precautions.
Zukünftige Richtungen
The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its reactivity. It’s possible that it could have interesting applications in fields like medicinal chemistry or materials science, but without specific research or data, this is purely speculative.
Please note that this is a general analysis based on the structure of the compound and the functional groups present. For a more detailed and accurate analysis, specific literature and experimental data would be needed. If you have any other questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
5-nitro-4-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O5/c11-9(12,13)4-2-5(17-8(21)10(14,15)16)6(18(22)23)1-3(4)7(19)20/h1-2H,(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAMJNRQVPUNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])NC(=O)C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1426563.png)
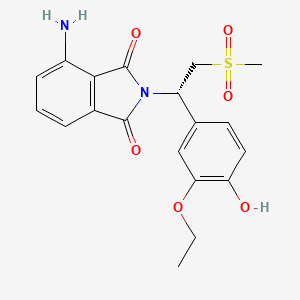
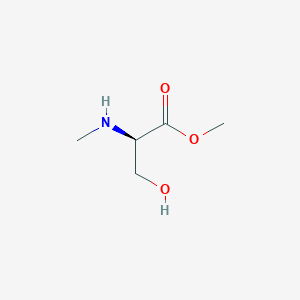
![{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1426567.png)
![4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1426568.png)

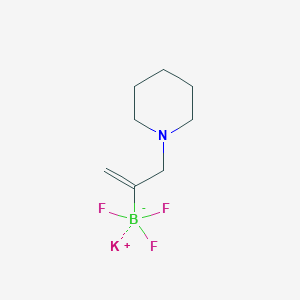
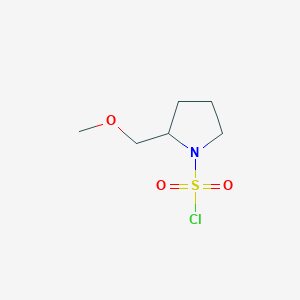
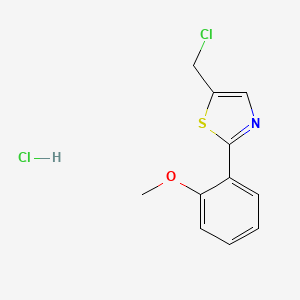

![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)
